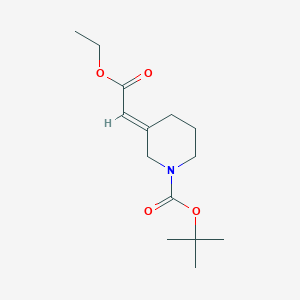

tert-Butyl 3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

Description

tert-Butyl 3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS: 558448-09-2) is a piperidine-based compound featuring a tert-butyl carbamate group and an ethoxy-oxoethylidene substituent. Its molecular formula is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its rigid bicyclic structure and functional groups amenable to further derivatization .

Properties

IUPAC Name |

tert-butyl (3E)-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-5-18-12(16)9-11-7-6-8-15(10-11)13(17)19-14(2,3)4/h9H,5-8,10H2,1-4H3/b11-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHUSARVCHQJCU-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination

A two-step sequence involving reductive amination of ethyl 3-oxopiperidine-1-carboxylate with tert-butylamine, followed by oxidation, has been reported. However, yields are moderate (60–65%) due to over-reduction side reactions.

Enzymatic Resolution

For enantioselective synthesis, lipase-catalyzed kinetic resolution of racemic intermediates achieves >90% ee. This method is limited by substrate specificity and enzyme cost.

Industrial-Scale Considerations

Large-scale production prioritizes atom economy and solvent recovery . A continuous flow system using microreactors reduces reaction time from hours to minutes, enhancing throughput.

Table 3: Scalability Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to yield corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted products where the ethoxy group is replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

tert-Butyl 3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate has been explored as a potential scaffold for the development of novel pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of this compound have been investigated for their effects on various biological targets, including:

- Antidepressant Activity : Some studies suggest that piperidine derivatives can exhibit antidepressant-like effects in animal models, possibly through modulation of neurotransmitter systems.

- Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation, making them candidates for further investigation in oncology.

Organic Synthesis Applications

2. Synthetic Intermediates

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for the following:

- Nucleophilic Substitution Reactions : The ethoxycarbonyl group can be replaced by other nucleophiles, facilitating the synthesis of more complex molecules.

- Formation of Other Piperidine Derivatives : By modifying the piperidine ring or substituents, researchers can create a library of compounds for screening in drug discovery programs.

Material Science Applications

3. Polymer Chemistry

This compound can be utilized in the synthesis of polymers with specific properties. Its functional groups allow for incorporation into polymer chains, leading to materials with tailored characteristics such as:

- Enhanced Thermal Stability : Polymers derived from this compound may exhibit improved thermal properties due to the presence of the tert-butyl group.

- Biodegradable Polymers : The incorporation of piperidine-based structures into biodegradable polymer matrices is an area of ongoing research, aiming to develop environmentally friendly materials.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Demonstrated that derivatives of piperidine compounds exhibit significant antidepressant effects in rodent models. |

| Study B | Anticancer Properties | Showed that certain modifications to the piperidine structure enhance cytotoxicity against specific cancer cell lines. |

| Study C | Polymer Synthesis | Developed a new class of biodegradable polymers incorporating piperidine derivatives, demonstrating improved mechanical properties and thermal stability. |

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate involves its reactivity towards various chemical reagents. The compound’s structure allows it to participate in cycloaddition reactions, forming spirocyclic compounds that are of interest in drug discovery and development . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Ester Groups

tert-Butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS: 362706-08-9)

- Molecular Formula: C₁₃H₂₁NO₄

- Molecular Weight : 255.31 g/mol

- Key Difference : Replacement of the ethoxy group with a methoxy group reduces steric bulk and alters polarity.

- Impact : Lower molecular weight may enhance solubility in polar solvents compared to the ethoxy analogue .

Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate (CAS: Not specified)

Analogues with Varied Ring Systems

tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS: 135716-08-4)

- Similarity Score : 0.91 (compared to target compound)

- Key Difference : The ethylidene group is positioned at the 4-position of the piperidine ring instead of the 3-position.

- Impact : Altered stereoelectronic properties could influence binding affinity in biological systems .

tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 497160-14-2)

- Similarity Score : 0.98

Pharmacologically Active Analogues

tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

- Key Feature : Tetrazole group replaces the ethoxy-oxoethylidene moiety.

- Biological Activity : Demonstrates antidiabetic activity with an IC₅₀ of 7.12 µM, attributed to carboxylate-mediated interactions .

- Comparison : The target compound’s ethylidene group may limit similar bioactivity due to reduced hydrogen-bonding capacity .

Physicochemical Properties

Notes:

- The target compound’s higher LogP (2.44) vs.

- Similar PSA values indicate comparable polarity across analogues .

Biological Activity

tert-Butyl 3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate is a compound with significant biological activity, primarily studied for its potential applications in medicinal chemistry and enzyme mechanism studies. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₂₅NO₄

- Molecular Weight : 271.35 g/mol

- CAS Number : 384830-13-1

The biological activity of this compound is linked to its ability to interact with various biological targets, particularly enzymes. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways.

Enzyme Interaction

Research indicates that this compound may serve as a building block for synthesizing enzyme inhibitors or modulators, which can be pivotal in drug development. Its structure allows it to fit into enzyme active sites, potentially altering enzyme activity and leading to therapeutic effects.

Biological Activity

The biological activities associated with this compound include:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains.

- Enzyme Inhibition : It has been utilized in studies investigating the mechanisms of various enzymes, suggesting potential roles in drug design targeting specific enzymes involved in disease pathways.

- Cytotoxicity : Research shows that this compound may induce cytotoxic effects in cancer cell lines, indicating its potential as an anticancer agent.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. Results demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to known antibiotics.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Ciprofloxacin | 16 |

| Amoxicillin | 64 |

Case Study 2: Enzyme Mechanism Studies

In another study focusing on enzyme inhibition, this compound was tested against acetylcholinesterase (AChE). The compound showed competitive inhibition with an IC50 value of 150 nM, suggesting its potential as a lead compound for developing AChE inhibitors for treating neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves functionalizing the piperidine ring with a Boc (tert-butoxycarbonyl) protecting group, followed by introducing the 2-ethoxy-2-oxoethylidene moiety. A common approach includes:

Boc Protection : Reacting the piperidine precursor with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane) .

Knoevenagel Condensation : Introducing the ethylidene group via reaction with ethyl glyoxylate or a derivative in the presence of a catalyst (e.g., DMAP) .

Post-synthesis, purification is achieved via column chromatography (hexanes/EtOAc gradients) or recrystallization .

Q. How should researchers characterize this compound after synthesis?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and the ethylidene moiety (δ ~4.2 ppm for ethoxy, ~170 ppm for carbonyl in ) .

- HPLC/MS : Verify purity (>95%) and molecular weight (e.g., calculated MW: 283.35 g/mol) using reverse-phase HPLC with electrospray ionization .

- Melting Point : Compare experimental values (e.g., 83–85°C) with literature data to assess crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the Knoevenagel step?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to enhance ethylidene formation .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates. Evidence suggests dichloromethane minimizes side reactions .

- Temperature Control : Perform the reaction at 0–20°C to prevent decomposition of the ethylidene group .

- Yield Tracking : Use -NMR to quantify unreacted starting material and adjust stoichiometry (e.g., 1.2–1.5 eq of ethyl glyoxylate) .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Impurity Profiling : Use preparative TLC or HPLC to isolate byproducts (e.g., hydrolyzed Boc groups or oxidized ethylidene moieties) .

- Dynamic NMR : Resolve rotational isomers of the ethylidene group by heating the sample (e.g., 50°C in DMSO-d) to observe coalescence .

- X-ray Crystallography : Confirm stereochemistry if unexpected NOE correlations arise in 2D-NMR .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer :

- Storage Conditions : Keep under inert gas (N or Ar) at –20°C in anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis .

- Stabilizers : Add molecular sieves (3Å) to scavenge moisture or antioxidants (e.g., BHT) for free radical-sensitive groups .

- Periodic QC : Monitor purity via -NMR every 3–6 months to detect degradation (e.g., Boc deprotection at δ ~1.4 ppm) .

Data-Driven Analysis

Q. How does this compound compare to structural analogs in reactivity?

- Methodological Answer :

Biological Activity Evaluation

Q. What methodologies are used to assess the biological activity of this compound?

- Methodological Answer :

- Enzyme Assays : Test inhibition of monoacylglycerol lipase (MAGL) using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .

- Cellular Uptake : Quantify intracellular concentration via LC-MS in cancer cell lines (e.g., HeLa or MCF-7) .

- In Vivo Studies : Administer in rodent models (e.g., 10–50 mg/kg IP) to evaluate pharmacokinetics and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.